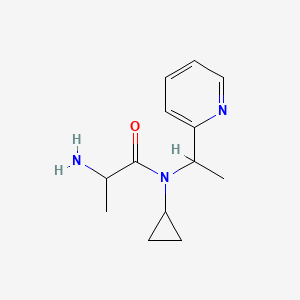
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a cyclopropyl group, a pyridine ring, and an amino group, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
Introduction of the pyridine ring: This step might involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the main carbon chain.
Amidation reaction: The final step could involve the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be involved.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways. The cyclopropyl and pyridine groups could play a role in binding to target molecules, while the amide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-ethylpropanamide: Lacks the pyridine ring.
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-3-yl)ethyl)propanamide: Pyridine ring at a different position.
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-4-yl)ethyl)propanamide: Another positional isomer.
Uniqueness
The presence of the pyridine ring at the 2-position might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3 |
InChI Key |
LLNYCCIGAWZCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















